

An In-depth Technical Guide to ABBV-CLS-7262 Target Engagement Studies

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Compound of Interest

Compound Name: ABBV-CLS-7262

Cat. No.: B15136085

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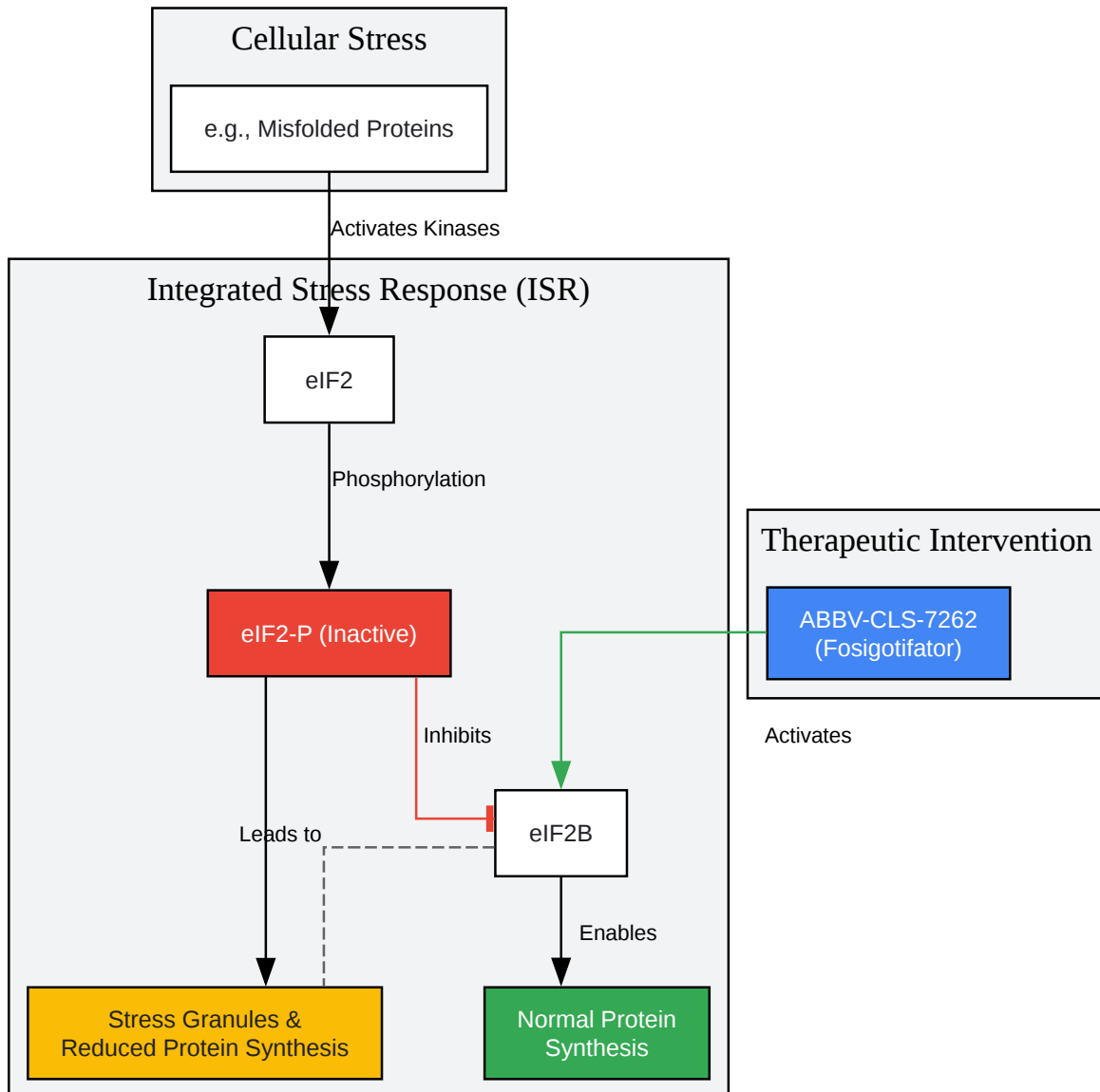
Introduction: **ABBV-CLS-7262**, also known as fosigotifator, is an investigational, central nervous system (CNS)-penetrant small molecule designed as an activator of the eukaryotic translation initiation factor 2B (eIF2B).[1] This protein is a critical regulator of the Integrated Stress Response (ISR), a fundamental cellular pathway that becomes persistently activated in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease.[1][2] By activating eIF2B, fosigotifator aims to attenuate the detrimental effects of the chronic ISR and restore normal protein synthesis.[1][3] This document provides a detailed overview of the preclinical and clinical studies evaluating the target engagement of **ABBV-CLS-7262**.

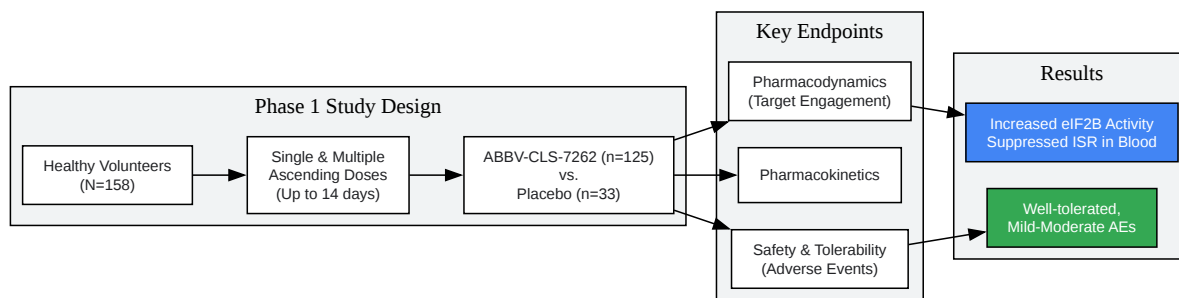
Core Mechanism of Action: The Integrated Stress Response (ISR)

Under cellular stress, the ISR is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). This phosphorylated eIF2 (eIF2-P) acts as an inhibitor of its guanine nucleotide exchange factor, eIF2B.[3] The inhibition of eIF2B leads to a global reduction in protein synthesis, which can be protective in the short term. However, chronic ISR activation, believed to occur in diseases like ALS, results in a harmful, sustained decrease in

the production of essential proteins and promotes the formation of stress granules, which may contribute to the aggregation of proteins like TDP-43.[3]

ABBV-CLS-7262 is designed to directly bind to and activate the eIF2B enzyme, enhancing its activity and making it less susceptible to inhibition by eIF2-P.[3] This mechanism is intended to restore normal protein production and dissolve harmful stress granules, thereby offering a potential therapeutic intervention for diseases driven by chronic ISR activation.[3]





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